molecular formula C10H18O2 B120721 (Z)-8-methylnon-6-enoic acid CAS No. 31467-60-4

(Z)-8-methylnon-6-enoic acid

Cat. No.: B120721
CAS No.: 31467-60-4
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-UHFFFAOYSA-N
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Scientific Research Applications

(E)-8-Methyl-6-nonenoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-8-Methyl-6-nonenoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of unsaturated precursors. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, (E)-8-Methyl-6-nonenoic acid is produced through large-scale organic synthesis processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The compound is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: (E)-8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Mechanism of Action

(E)-8-Methyl-6-nonenoic acid exerts its effects through its role in the biosynthesis of capsaicin. It is a fatty acid derivative from the leucine/valine pathway and plays a crucial role in determining the efficacy of capsaicin levels. The quantity of (E)-8-Methyl-6-nonenoic acid determines the pungency in placental tissues of Capsicum . The molecular targets and pathways involved include enzymes responsible for fatty acid metabolism and capsaicin biosynthesis .

Comparison with Similar Compounds

Comparison: (E)-8-Methyl-6-nonenoic acid is unique due to its role as an intermediate in the biosynthesis of capsaicin. Unlike capsaicin and its derivatives, (E)-8-Methyl-6-nonenoic acid itself does not exhibit pungency but is crucial in determining the pungency levels of capsaicin in Capsicum tissues .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (Z)-8-methylnon-6-enoic acid can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1-butene", "ethylmagnesium bromide", "2-bromo-4-methylvaleric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "sulfuric acid", "sodium hydrogensulfate", "magnesium sulfate", "potassium hydroxide", "acetic acid", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with ethylmagnesium bromide to form 2-methyl-1-heptanol.", "Step 2: 2-bromo-4-methylvaleric acid is reacted with sodium hydroxide to form 4-methylvaleric acid.", "Step 3: 4-methylvaleric acid is reacted with sodium bicarbonate and sodium chloride to form the corresponding acid chloride.", "Step 4: The acid chloride is reacted with 2-methyl-1-heptanol in the presence of sodium sulfate and sulfuric acid to form the corresponding ester.", "Step 5: The ester is reduced with sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "Step 6: The alcohol is oxidized with potassium hydroxide and sulfuric acid to form the corresponding carboxylic acid.", "Step 7: The carboxylic acid is reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding anhydride.", "Step 8: The anhydride is hydrolyzed with sodium hydroxide to form (Z)-8-methylnon-6-enoic acid." ] }

CAS No.

31467-60-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

8-methylnon-6-enoic acid

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)

InChI Key

OCALSPDXYQHUHA-UHFFFAOYSA-N

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)O

SMILES

CC(C)C=CCCCCC(=O)O

Canonical SMILES

CC(C)C=CCCCCC(=O)O

physical_description

Solid

Pictograms

Irritant

Synonyms

(Z)-8-Methyl-6-Nonenoic Acid;  (Z)-8-Methyl-6-nonenoic Acid;  8-Methyl-cis-6-nonenoic Acid;  cis-8-Methyl-6-nonenoic Acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained 8-methyl-6-nonenoic acid (isomer ratio trans:cis=29:1, 408 mg, 2.40 mmol) was again dissolved in chloroform (10 ml), and a solution of cis-2-aminocyclohexanol (249 mg, 2.16 mmol) in chloroform (5 ml) was added dropwise at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was again dissolved in chloroform (3 ml), and hexane (12 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature, and the precipitated crystals were collected by filtration. Hexane (15 ml) was added to the obtained crystal, and the mixture was washed three times with 10% aqueous citric acid solution (10 ml) and once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give trans-8-methyl-6-nonenoic acid (250 mg, 1.47 mmol, purity 98.8%, yield 35.1%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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